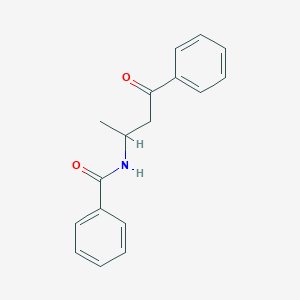
N-(4-Oxo-4-phenylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Oxo-4-phenylbutan-2-yl)benzamide is a chemical compound with the molecular formula C17H15NO2 It is characterized by the presence of a benzamide group attached to a 4-oxo-4-phenylbutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4-phenylbutan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxo-4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Oxo-4-phenylbutan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(4-Oxo-4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Oxo-4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Oxo-4-phenylbutan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-Oxo-4-phenylbutan-2-yl)propionamide: Similar structure but with a propionamide group.
N-(4-Oxo-4-phenylbutan-2-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
N-(4-Oxo-4-phenylbutan-2-yl)benzamide is unique due to its specific combination of a benzamide group with a 4-oxo-4-phenylbutan-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
259824-07-2 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
N-(4-oxo-4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(12-16(19)14-8-4-2-5-9-14)18-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,20) |
Clave InChI |
DZZCTCOQUCQXKY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B15166192.png)

![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)

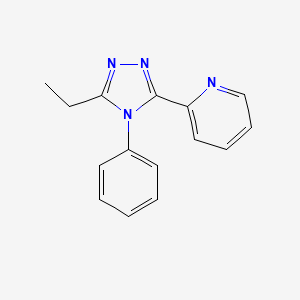
![1-[(Propan-2-yl)oxy]cycloocta-1,3,5,7-tetraene](/img/structure/B15166225.png)
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
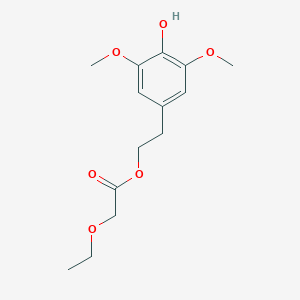
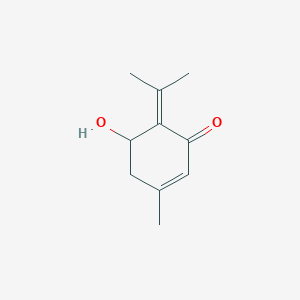

![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)
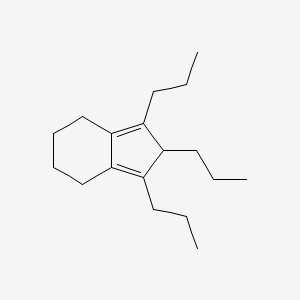
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
